molecular formula C25H24O4 B3043718 Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate CAS No. 912545-08-5

Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate

Cat. No. B3043718
M. Wt: 388.5 g/mol
InChI Key: KERQOIXKIUJGQE-UHFFFAOYSA-N
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Patent
US08383619B2

Procedure details

10% Palladium on carbon (350 mg) was added to a suspension of methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate [prepared as per WO 2006/109085 A1] (3.88 g, 10.0 mmol) in ethanol (30 ml) and the mixture was stirred at room temperature under a hydrogen atmosphere for 1 hour. Methanol (20 ml) was added to aid dissolution and the mixture was stirred at room temperature under a hydrogen atmosphere for 16 hours. The mixture was filtered, the catalyst was rinsed with methanol (3×20 ml) and the combined filtrates were evaporated in vacuo to afford methyl 2,4-dihydroxy-5-isopropylbenzoate (2.10 g, 100%) as a colourless solid. 1H NMR (DMSO-d6) 10.54 (1H, s), 10.44 (1H, br s), 7.52 (1H, s), 6.37 (1H, s), 3.85 (3H, s), 3.08 (1H, m), 1.13 (6H, d). MS: [M+H]+ 211.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]([O:19]CC2C=CC=CC=2)[C:16]([C:27]([CH3:29])=[CH2:28])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12])C1C=CC=CC=1.CO>[Pd].C(O)C>[OH:8][C:9]1[CH:18]=[C:17]([OH:19])[C:16]([CH:27]([CH3:29])[CH3:28])=[CH:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.88 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OC)C=C(C(=C1)OCC1=CC=CC=C1)C(=C)C
Name
Quantity
350 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under a hydrogen atmosphere for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature under a hydrogen atmosphere for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the catalyst was rinsed with methanol (3×20 ml)
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=C(C(=C1)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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